molecular formula C11H10N2O4 B3232649 4-Cyano-2-nitrophenethyl acetate CAS No. 134403-89-7

4-Cyano-2-nitrophenethyl acetate

Cat. No. B3232649
M. Wt: 234.21 g/mol
InChI Key: FITSVJXNYMBUFU-UHFFFAOYSA-N
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Description

4-Cyano-2-nitrophenethyl acetate is a chemical compound with the following properties:



  • Linear Formula : C₁₁H₁₀N₂O₄

  • CAS Number : 65548-02-9

  • Molecular Weight : Approximately 242.21 g/mol



Molecular Structure Analysis

The molecular structure of 4-Cyano-2-nitrophenethyl acetate consists of the following components:



  • An acetate group (CH₃COO-) attached to the phenethyl moiety.

  • A cyano group (CN) at the para position of the phenethyl ring.

  • A nitro group (NO₂) also at the para position of the phenethyl ring.



Chemical Reactions Analysis

While specific chemical reactions involving 4-Cyano-2-nitrophenethyl acetate are not extensively documented, it likely participates in reactions typical of nitroaromatic compounds. These may include reduction, substitution, or coupling reactions. Further research is needed to elucidate its reactivity.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Appearance : Solid crystalline material.

    • Color : Varies based on purity.

    • Melting Point : Not specified.

    • Solubility : Soluble in organic solvents (e.g., acetone, methanol).




  • Chemical Properties :



    • Stability : Stable under standard conditions.

    • Reactivity : May undergo nucleophilic or electrophilic reactions.

    • Acidity/Basicity : Neutral compound.




Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective gear (gloves, goggles).

  • Hazard Information : Potential toxicity due to the presence of cyano and nitro groups. Avoid inhalation, ingestion, or skin contact.

  • Disposal : Dispose of according to local regulations.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore derivatives for improved properties.


Please note that while I’ve provided a comprehensive overview, further research and experimental validation are essential for a deeper understanding of 4-Cyano-2-nitrophenethyl acetate.


properties

IUPAC Name

2-(4-cyano-2-nitrophenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-8(14)17-5-4-10-3-2-9(7-12)6-11(10)13(15)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITSVJXNYMBUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-nitrophenethyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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